molecular formula C11H16N2O B15059075 3-Methyl-5-(piperidin-2-yl)pyridin-2(1H)-one

3-Methyl-5-(piperidin-2-yl)pyridin-2(1H)-one

Cat. No.: B15059075
M. Wt: 192.26 g/mol
InChI Key: IASYREZWMYHKOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-5-(piperidin-2-yl)pyridin-2(1H)-one is a heterocyclic compound that features a pyridine ring substituted with a piperidine moiety and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(piperidin-2-yl)pyridin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloronicotinic acid with piperidine in the presence of a base, followed by methylation of the resulting intermediate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(piperidin-2-yl)pyridin-2(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, hydrogenated derivatives, and various substituted analogs, depending on the specific reagents and conditions used .

Scientific Research Applications

3-Methyl-5-(piperidin-2-yl)pyridin-2(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-5-(piperidin-2-yl)pyridin-2(1H)-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-5-(pyridin-2-yl)pyridin-2(1H)-one: Lacks the piperidine moiety.

    5-(Piperidin-2-yl)pyridin-2(1H)-one: Lacks the methyl group.

    3-Methyl-5-(piperidin-2-yl)pyridine: Lacks the carbonyl group.

Uniqueness

3-Methyl-5-(piperidin-2-yl)pyridin-2(1H)-one is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

3-methyl-5-piperidin-2-yl-1H-pyridin-2-one

InChI

InChI=1S/C11H16N2O/c1-8-6-9(7-13-11(8)14)10-4-2-3-5-12-10/h6-7,10,12H,2-5H2,1H3,(H,13,14)

InChI Key

IASYREZWMYHKOH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CNC1=O)C2CCCCN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.